molecular formula C18H20BrN3OS B5209754 1-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine;hydrobromide

1-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine;hydrobromide

Cat. No.: B5209754
M. Wt: 406.3 g/mol
InChI Key: XGHJUBTWFDEWGY-UHFFFAOYSA-N
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Description

1-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine;hydrobromide is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a dimethylbenzene diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine typically involves multi-step organic reactions. One common method is the Schiff base reduction route, where the thiazole ring is formed through cyclization reactions involving appropriate precursors . The reaction conditions often include the use of catalysts such as sodium borohydride (NaBH4) for reduction steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2)

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions may introduce nitro or halogen groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 1-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The thiazole ring and methoxyphenyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity . This compound may inhibit or activate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS.BrH/c1-21(2)15-8-6-14(7-9-15)19-18-20-17(12-23-18)13-4-10-16(22-3)11-5-13;/h4-12H,1-3H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHJUBTWFDEWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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